6-Amino-5-fluoronicotinonitrile

Overview

Description

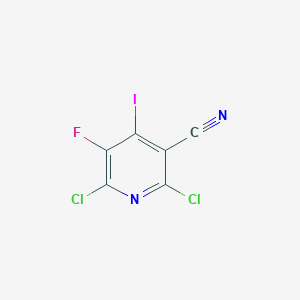

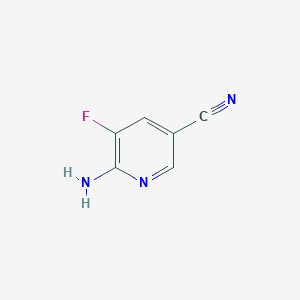

6-Amino-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 . It is used as a building block in research .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The exact mass is 137.038925 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 258.2±40.0 °C at 760 mmHg . The LogP value is 1.18, indicating its partition coefficient between n-octanol and water . The vapor pressure is 0.0±0.5 mmHg at 25°C .Scientific Research Applications

Alzheimer's Disease Imaging : A study employed a radiofluorinated derivative of malononitrile, similar in structure to 6-Amino-5-fluoronicotinonitrile, for positron emission tomography (PET) imaging in Alzheimer's disease patients. This technique helped in locating and quantifying neurofibrillary tangles and beta-amyloid plaques in the brain, offering insights into disease progression and aiding in treatment monitoring (Shoghi-Jadid et al., 2002).

Medicinal and Agrochemical Research : A synthesis strategy involving fluorinated acetoacetates and malononitrile, similar to this compound, led to the creation of novel pyrimidine scaffolds. These compounds are valuable in medicinal and agrochemical research, highlighting their potential for developing new therapeutic agents (Schmitt et al., 2017).

Biological Probes : The development of a new fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide, which is structurally related to this compound, was explored for its applications as a biological probe. Its unique fluorescent properties and sensitivity to environmental changes make it useful in studying protein-protein interactions and cellular processes (Vázquez et al., 2005).

Fluorescent Amino Acids in Chemical Biology : Research on fluorescent amino acids, including those structurally similar to this compound, has shown their utility in creating non-perturbative labels for peptides and proteins. These compounds are significant in studying biological processes through optical imaging (Cheng et al., 2020).

Anticancer Research : A study on 6-substituted and 5-fluoro-6-substituted uridine derivatives, similar in structure to this compound, explored their potential as anticancer agents. These compounds showed significant activity against various leukemia cell lines, suggesting their potential in cancer treatment (Bello et al., 2009).

Amino Acid Metabolomics in Cancer Treatment : Research involving the measurement of amino acid concentrations in cancer cells treated with anticancer drugs used an analytical method involving a compound structurally related to this compound. This approach helps in evaluating the effectiveness of cancer therapies (Tomita et al., 2014).

Safety and Hazards

6-Amino-5-fluoronicotinonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and cleaning any skin contact thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

6-amino-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOJHQYYFBTYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1361058-62-9 | |

| Record name | 6-amino-5-fluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)

![1-(2,2-difluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037352.png)

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)